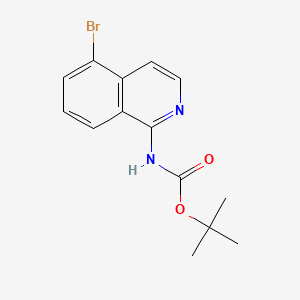

![molecular formula C9H15ClN2 B596023 Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride CAS No. 1363383-01-0](/img/structure/B596023.png)

Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

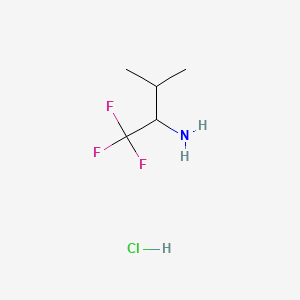

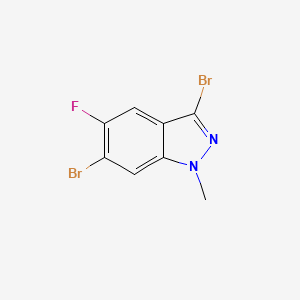

Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride is a chemical compound with the molecular formula C9H15ClN2 . It is a derivative of 9-azabicyclo[3.3.1]nonane .

Synthesis Analysis

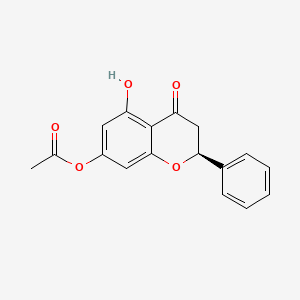

A practical, three-step synthetic route to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), an unhindered, stable class of nitroxyl radical, has been developed . Another protocol for the preparation of functionalized 9-azabicyclo[3.3.1]nonane (ABCN) derivatives from 3-formylchromones, enaminones, and heterocyclic ketene aminals (HKAs) through an unprecedented cascade reaction has been developed by simply refluxing the mixture of the substrates .

Molecular Structure Analysis

The molecular structure of Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride can be analyzed based on its InChI code and Canonical SMILES . The InChI code is InChI=1S/C8H15N.ClH/c1-3-7-5-2-6-8 (4-1)9-7;/h7-9H,1-6H2;1H and the Canonical SMILES is C1CC2CCCC (C1)N2.Cl .

Chemical Reactions Analysis

The 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) exhibits a highly active nature compared with TEMPO in the catalytic oxidation of alcohols to their corresponding carbonyl compounds .

Physical And Chemical Properties Analysis

The molecular weight of Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride is 161.67 g/mol . It has 2 hydrogen bond donors and 1 hydrogen bond acceptor . The exact mass and monoisotopic mass are 161.0971272 g/mol . The topological polar surface area is 12 Ų .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities of Heterocyclic Compounds

Research on derivatives of 3-azabicyclo [3.3.1] nonanones, which share a similar bicyclic structure to Exo-3-cyano-9-azabicyclo[3.3.1]nonane, highlights the synthesis and potential biological activities of these compounds. These heterocyclic compounds have shown significant antibacterial and antifungal activities, suggesting that similar frameworks, including Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride, could have applications in developing new antimicrobial agents (Mazimba & Mosarwa, 2015).

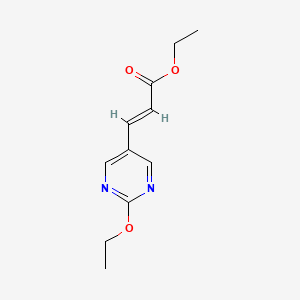

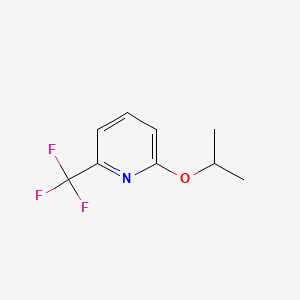

Photocatalytic and Microwave-Assisted Catalytic Processes

The oxidation processes, including photocatalytic and microwave-assisted catalytic oxidation, are essential in the chemical industry for producing various compounds. Research in this area, particularly on the oxidation of cyclohexane to produce ketone-alcohol (KA) oil, may share relevance with the oxidation reactions involving bicyclic compounds like Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride. These studies underscore the potential of employing similar compounds in catalysis and synthesis processes within the chemical and materials science fields (Abutaleb & Ali, 2021).

Antimicrobial Compounds from Cyanobacteria

Investigations into cyanobacteria-derived compounds have identified numerous molecules with antimicrobial activities. While the primary focus is on different chemical classes, the research approach and methodologies employed to isolate and characterize these compounds could be applicable to studying Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride. Such studies indicate the potential for discovering novel antimicrobial agents from unique chemical frameworks (Swain, Paidesetty, & Padhy, 2017).

Chemical Synthesis and Medicinal Chemistry

The synthesis and pharmacological exploration of 2-oxo-3-cyanopyridine derivatives underscore the significance of cyanopyridine structures in drug discovery, including their roles as anticancer, antibacterial, and antifungal agents. This body of work suggests a methodology for approaching the synthesis and potential medicinal applications of complex cyanated compounds, which could be extended to Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride (Ghosh et al., 2015).

Propiedades

IUPAC Name |

(1S,5R)-9-azabicyclo[3.3.1]nonane-3-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.ClH/c10-6-7-4-8-2-1-3-9(5-7)11-8;/h7-9,11H,1-5H2;1H/t7?,8-,9+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTHOCZOVCXRYEA-QGGRMKRSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC(C1)N2)C#N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CC(C[C@H](C1)N2)C#N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B595940.png)

![4-(5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B595959.png)